Daclatasvir SRSR Isomer
Description
Properties
CAS No. |
1417333-63-1 |
|---|---|
Molecular Formula |
C₄₀H₅₀N₈O₆ |
Molecular Weight |
738.88 |
Origin of Product |
United States |
Stereoselective Synthesis Strategies for Daclatasvir Srsr Isomer
Retrosynthetic Analysis for Targeted Stereoisomer Formation
Retrosynthetic analysis is a method used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in planning a synthesis. For the Daclatasvir (B1663022) SRSR isomer, the analysis reveals a C2-symmetric core structure, which simplifies the synthetic design.
The key disconnections in a retrosynthetic approach for Daclatasvir are typically the two amide bonds that link the terminal N-(methoxycarbonyl)-valine "caps" to the central bipyrrolidine-biimidazole scaffold. This deconstruction yields two main fragments: the valine derivative and the complex diamine core.
Key Precursors Identified Through Retrosynthesis:
(S)-N-(methoxycarbonyl)valine: This chiral fragment forms the outer caps (B75204) of the molecule. Its stereochemistry is crucial for the final SRSR configuration.
Chiral (S,R)-pyrrolidine-imidazole intermediate: This is the core building block. The synthesis must establish the (S) configuration at the carbon atom of the pyrrolidine (B122466) ring attached to the imidazole (B134444), and the (R) configuration at the other stereocenter within the pyrrolidine ring.
The synthesis of the core itself can be further broken down. The central biaryl bond connecting the two imidazole-pyrrolidine units is another logical point for disconnection. This leads to a monomeric imidazole-pyrrolidine precursor. The chirality in this precursor is ultimately derived from chiral pool starting materials, such as derivatives of L-proline. acs.org The challenge lies in designing reaction sequences that selectively produce the (S,R) configuration in the pyrrolidine ring and couple these units to form the desired SRSR isomer of the final compound.
Development of Asymmetric Synthetic Methodologies for SRSR Stereocenters
Asymmetric synthesis is crucial for producing a specific stereoisomer. gd3services.com The goal is to prepare chiral compounds with high selectivity, ensuring the correct molecular configuration for optimal biological interaction. gd3services.com For the Daclatasvir SRSR isomer, several asymmetric methodologies have been developed to control the formation of its stereocenters.
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After establishing the desired stereocenter, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com
In the context of Daclatasvir synthesis, this approach can be applied to the formation of the chiral pyrrolidine rings. For instance, an achiral precursor could be attached to a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative. wikipedia.orgnih.gov Subsequent reactions, like an alkylation or a conjugate addition, would proceed with high diastereoselectivity due to the steric influence of the auxiliary. The auxiliary would then be cleaved to reveal the enantiomerically enriched pyrrolidine precursor. This strategy provides a reliable method for installing the required (S) and (R) stereocenters in the core fragments of the molecule.
Table 1: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Application | Mechanism of Action |
| Evans Oxazolidinones | Asymmetric aldol (B89426) reactions, alkylations | Forms a chiral imide; the auxiliary's substituents block one face of the enolate, directing incoming electrophiles to the opposite face. wikipedia.org |
| Pseudoephedrine/Pseudoephenamine | Asymmetric alkylation of amides | Forms a chiral amide; the enolate chelates to the lithium cation, creating a rigid structure that directs alkylation from the less hindered side. nih.gov |
| Camphorsultam | Asymmetric Diels-Alder, aldol reactions | The sultam structure provides effective steric shielding to control the approach of reagents. |
| (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) / (R)-1-Amino-2-(methoxymethyl)pyrrolidine (RAMP) | Asymmetric alkylation of ketones/aldehydes | Forms a chiral hydrazone; deprotonation and alkylation occur with high diastereoselectivity. |
Chiral Catalyst-Based Asymmetric Induction
Chiral catalyst-based methods offer a more atom-economical approach to asymmetric synthesis, as only a substoichiometric amount of the chiral agent is required. fit.edu These catalysts, which can be small organic molecules (organocatalysts) or metal complexes with chiral ligands, create a chiral environment that favors the formation of one enantiomer over the other. nih.govchiralpedia.com
For the synthesis of Daclatasvir SRSR precursors, chiral catalysts can be employed in key bond-forming reactions. For example:
Asymmetric Hydrogenation: A prochiral olefin precursor to the substituted pyrrolidine ring could be hydrogenated using a chiral transition metal catalyst (e.g., based on rhodium or ruthenium with chiral phosphine (B1218219) ligands) to establish the desired stereocenters.
Organocatalysis: Chiral amines, such as proline and its derivatives, can catalyze asymmetric Mannich or Michael reactions. mdpi.com These reactions could be used to construct the carbon skeleton of the pyrrolidine ring with high enantioselectivity, setting the stage for the SRSR isomer synthesis.
The development of efficient chiral catalysts is a key area of research for making the synthesis of complex molecules like Daclatasvir more sustainable and cost-effective. fit.edu
Diastereoselective synthesis involves reactions where an existing stereocenter in a molecule influences the creation of a new one. nih.gov This strategy is fundamental to assembling the fragments of the this compound.
A prime example is the coupling of the chiral core intermediate with N-(methoxycarbonyl)valine derivatives. In a reported synthesis of a Daclatasvir stereoisomer, a key intermediate diamine was reacted with N-(methoxycarbonyl)-L-valine. researchgate.net The stereocenters already present in both the diamine and the L-valine derivative guide the stereochemical outcome of the amide bond formation. The reactants preferentially adopt a transition state that minimizes steric hindrance, leading to the formation of the desired diastereomer in higher yield than other possible isomers. The choice of coupling reagents, solvent, and temperature is critical to maximizing this diastereoselectivity. acs.org
Green Chemistry Principles in Stereoselective Synthesis of Daclatasvir Isomers
The pharmaceutical industry is increasingly adopting green chemistry principles to create more sustainable, efficient, and environmentally friendly manufacturing processes. ekb.eg The synthesis of Daclatasvir isomers is an area where these principles have been successfully applied.
Key green chemistry applications include:
Use of Greener Solvents: Traditional syntheses often use hazardous solvents. Novel approaches for Daclatasvir isomers have focused on using less harmful, biorenewable solvents such as 2-methyl tetrahydrofuran (B95107) (2-MeTHF), dimethyl sulfoxide (B87167) (DMSO), and isopropyl alcohol. researchgate.net
Catalysis: The use of catalytic methods, whether metal-based or organocatalytic, is a core principle of green chemistry. ekb.eg Catalysts reduce energy consumption and waste by enabling more efficient and selective reactions. ekb.eg
Continuous Flow Synthesis: Integrated continuous flow manufacturing systems offer a greener and more economical alternative to traditional batch synthesis. rsc.org A compact, multi-step continuous flow system has been developed for Daclatasvir, enabling its ultra-fast production (within 28.2 minutes) with high purity and a significantly reduced manufacturing footprint. rsc.org This approach minimizes intermediate purification steps and solvent exchange, reducing waste and improving efficiency. nih.govrsc.org
Table 2: Application of Green Chemistry in Daclatasvir Isomer Synthesis
| Green Chemistry Principle | Application in Daclatasvir Synthesis | Benefit | Source |
| Safer Solvents | Use of DMSO, 2-methyl tetrahydrofuran, and isopropyl alcohol. | Reduced toxicity and environmental impact compared to chlorinated solvents. | researchgate.net |
| Catalysis | Employing catalytic methods for key transformations. | Increased reaction efficiency, reduced energy consumption, and lower waste generation. | ekb.eg |
| Process Intensification | Development of integrated multi-step continuous flow synthesis. | Ultra-fast production, reduced footprint, and elimination of intermediate purifications. | rsc.org |
Optimization of Synthetic Pathways for Stereochemical Purity Control
Controlling the formation of impurities, particularly chiral isomer impurities, is critical in pharmaceutical manufacturing. researchgate.net For the this compound, achieving high stereochemical purity requires careful optimization of the synthetic pathway.
Strategies for optimization include:
Reaction Condition Tuning: The diastereoselectivity of key coupling steps can be highly sensitive to reaction parameters. A "slow addition procedure" has been reported to increase the yield of the desired stereoisomer during the synthesis of Daclatasvir isomers. researchgate.net Other factors, such as temperature, concentration, and the choice of base or coupling agent, are meticulously screened to maximize the formation of the SRSR isomer while minimizing others.
Purification Techniques: Despite optimization, some amount of undesired stereoisomers will likely be formed. Efficient purification methods are therefore essential. Column chromatography is commonly used to separate diastereomers. researchgate.net For isomers that are difficult to separate (enantiomers), chiral High-Performance Liquid Chromatography (HPLC) methods using specialized chiral stationary phases are developed to isolate the target isomer and ensure the final drug substance meets stringent purity requirements. researchgate.net
Through a combination of rational retrosynthetic design, advanced asymmetric methodologies, and process optimization guided by green chemistry principles, the stereochemically pure this compound can be synthesized efficiently and sustainably.
Total Synthesis Approaches for Daclatasvir Stereoisomers
The total synthesis of Daclatasvir, a potent inhibitor of the hepatitis C virus (HCV) NS5A protein, is a complex undertaking due to the molecule's C2-symmetric structure featuring four distinct stereocenters. The therapeutically active and commercially available form of Daclatasvir possesses the (S,S,S,S) configuration, which is achieved by utilizing the naturally occurring chiral precursors, L-proline and L-valine. nih.gov However, the existence of ten potential stereoisomers necessitates highly controlled and stereoselective synthetic strategies to isolate the desired active compound and to study the structure-activity relationships of other diastereomers. researchgate.net
The deliberate synthesis of non-natural stereoisomers, such as the this compound, requires a strategic departure from the standard synthesis of the active drug. This involves the use of non-natural or "unnatural" amino acid stereoisomers as starting materials. While a specific, detailed total synthesis for the this compound is not extensively documented in publicly available literature, the established synthetic routes for other diastereomers provide a clear and logical framework for how such a synthesis would be approached.
A notable study outlines a greener and more efficient synthesis of two specific Daclatasvir stereoisomers: the (S,S,R,S) and (R,S,R,R) forms. This methodology highlights the core principle of diastereomer synthesis: the controlled introduction of alternative stereochemistry through chiral precursors. researchgate.net The synthesis of these isomers demonstrates that by strategically selecting D-amino acids (the "unnatural" enantiomers of the standard L-amino acids), specific diastereomers can be targeted and produced.
The general synthetic pathway can be conceptually adapted to target the SRSR isomer. The process would involve a convergent synthesis, where two halves of the symmetric molecule are prepared separately and then coupled. To achieve the SRSR configuration, one half of the molecule would be synthesized starting from (S)-proline and coupled with an (R)-valine derivative, while the other half would start with (R)-proline and be coupled with an (S)-valine derivative.
The key steps, based on established synthetic routes for Daclatasvir and its analogues, would logically proceed as follows:
Formation of the Biphenyl (B1667301) Core: The synthesis typically begins with a Friedel-Crafts acylation of biphenyl to create the central aromatic scaffold of the molecule.
Introduction of Chiral Pyrrolidine Moieties: This is the crucial stereochemistry-determining step. To create the SRSR isomer, two different chiral proline derivatives would be required.
One key intermediate would be formed by reacting the biphenyl core with a BOC-protected (S)-proline.
A second, separate reaction would use BOC-protected (R)-proline (D-proline).
Imidazole Ring Formation: The intermediates are then treated with ammonium (B1175870) acetate (B1210297) to facilitate the cyclization and formation of the two imidazole rings. This creates a symmetric or asymmetric bis-imidazole biphenyl core, depending on the proline derivatives used.
Deprotection: The BOC (tert-butoxycarbonyl) protecting groups on the proline nitrogen atoms are removed, typically under acidic conditions, to expose the secondary amine for the final coupling step.
Amide Coupling with Valine Derivatives: The deprotected diamine intermediate is then coupled with the appropriate N-protected valine derivatives. To achieve the final SRSR stereochemistry, the (S)-proline side of the molecule would be acylated with an activated (R)-valine derivative, and the (R)-proline side would be acylated with an activated (S)-valine derivative.
This strategic use of both D- and L- forms of the amino acid precursors is the cornerstone of synthesizing specific Daclatasvir stereoisomers. The study detailing the synthesis of the (S,S,R,S) and (R,S,R,R) isomers provides concrete evidence for this approach, achieving good yields through a carefully designed slow-addition procedure using green solvents. researchgate.net
Research Findings on Stereoisomer Synthesis
Research into the synthesis of Daclatasvir stereoisomers has provided valuable insights into the stability and reactivity of key intermediates. For instance, Density Functional Theory (DFT) calculations have been employed to understand the stability of the intermediates involved in the synthesis of the (S,S,R,S) and (R,S,R,R) isomers. researchgate.net These theoretical studies complement the practical synthesis work by providing a deeper understanding of the reaction pathways at a molecular level.
The following table summarizes the key reaction steps and reagents used in a documented synthesis of Daclatasvir stereoisomers, which serves as a model for the synthesis of other isomers like SRSR. researchgate.net
| Step | Reaction | Key Reagents/Solvents | Precursor | Product | Yield |
| 1 | Substitution | BOC-D-proline, DMSO | 1,1'-(biphenyl-4,4'-diyl)bis(2-bromoethan-1-one) | Substituted biphenyl intermediate | High |
| 2 | Cyclization | Ammonium Acetate | Substituted biphenyl intermediate | Bis-Boc cyclized intermediate | 70% |
| 3 | Deprotection | HCl, Isopropyl Alcohol | Bis-Boc cyclized intermediate | Diamine intermediate | High |
| 4a | Amide Coupling | N-(methoxycarbonyl)-L-valine, HATU, 2-MeTHF | Diamine intermediate | (S,S,R,S)-Daclatasvir Isomer | 75% |
| 4b | Amide Coupling | N-(methoxycarbonyl)-D-valine, HATU, 2-MeTHF | Diamine intermediate | (R,S,R,R)-Daclatasvir Isomer | 78% |
Data derived from a study on the synthesis of (S,S,R,S) and (R,S,R,R) stereoisomers. researchgate.net
This deliberate and controlled synthesis of specific diastereomers is crucial for pharmacological studies. By isolating and testing individual stereoisomers, researchers can determine the precise three-dimensional arrangement required for optimal binding to the NS5A protein and, consequently, for potent antiviral activity. The synthesis of isomers like the SRSR variant, therefore, plays a vital role in advancing the understanding of HCV inhibition and guiding the design of future antiviral agents.
Advanced Analytical Characterization of Daclatasvir Srsr Isomer
Chiral Chromatographic Techniques for Isomer Separation and Quantitation
Chromatography is the cornerstone for the separation and quantification of stereoisomers. researchgate.net Due to their identical physical and chemical properties in an achiral environment, separating stereoisomers like the Daclatasvir (B1663022) SRSR isomer from its counterparts necessitates the creation of a chiral environment within the chromatographic system. youtube.com This is typically achieved through direct or indirect methods. Direct methods, which involve the use of chiral stationary phases or chiral mobile phase additives, are the most common and are explored here. eijppr.comwvu.edu
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs)
High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is a powerful and widely used technique for the direct separation of stereoisomers. eijppr.commdpi.com The principle of this method relies on the differential interaction between the individual stereoisomers and the chiral selector immobilized on the stationary support (typically silica (B1680970) gel). chiralpedia.com These interactions, which can include hydrogen bonds, π-π interactions, and steric hindrance, lead to the formation of transient diastereomeric complexes with different stability constants, resulting in different retention times and, thus, separation. eijppr.com
For complex molecules like the Daclatasvir isomers, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often highly effective. eijppr.commdpi.com These CSPs offer a broad range of applicability and can resolve a wide variety of chiral compounds under normal-phase, reversed-phase, or polar organic modes.
Typical HPLC-CSP System Parameters for Daclatasvir Isomer Separation
| Parameter | Typical Condition | Rationale/Comment |
|---|---|---|
| Column (CSP) | Immobilized Amylose or Cellulose-based (e.g., tris(3,5-dimethylphenylcarbamate)) | Polysaccharide-based CSPs are known for their broad enantioselectivity for complex molecules. |
| Dimensions | 250 mm x 4.6 mm, 5 µm | Standard analytical column dimensions provide a balance of efficiency and backpressure. |
| Mobile Phase | Hexane/Ethanol/Methanol (B129727) mixtures | Normal-phase chromatography often provides better selectivity for polar compounds on polysaccharide CSPs. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column to ensure optimal separation. fortunejournals.comsemanticscholar.org |
| Detection | UV at 305-315 nm | Daclatasvir exhibits significant UV absorbance in this range, allowing for sensitive detection. nih.govresearchgate.net |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce analysis time. fortunejournals.com |
A robust and reliable analytical method is essential for accurately quantifying the Daclatasvir SRSR isomer and ensuring the stereoisomeric purity of the active pharmaceutical ingredient. Method development involves optimizing chromatographic conditions to achieve adequate resolution between all potential isomers. Subsequently, the method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose. multistudiesjournal.com
Validation of a chiral HPLC method encompasses several key parameters:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, including its other stereoisomers and potential impurities. This is demonstrated by achieving baseline resolution between the peak for the SRSR isomer and all other isomers (e.g., SRSS, RSSR, RRSS). pharmaffiliates.com
Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. ekb.eg
Accuracy: The closeness of the test results obtained by the method to the true value, often assessed through recovery studies by spiking a placebo with known amounts of the isomer. nih.govekb.eg
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day). nih.gov
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. multistudiesjournal.com
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. multistudiesjournal.com
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov
Representative Validation Parameters for a Chiral HPLC Method
| Validation Parameter | Typical Acceptance Criteria | Example Result |
|---|---|---|
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9999 over a range of 1-5 µg/mL. multistudiesjournal.comekb.eg |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.0% - 100.8%. nih.govekb.eg |
| Precision (% RSD) | ≤ 2.0% | Intra-day: 0.36%; Inter-day: 0.79%. ekb.eg |
| LOD | Signal-to-Noise ratio of 3:1 | 0.05 µg/mL. multistudiesjournal.com |
| LOQ | Signal-to-Noise ratio of 10:1 | 0.15 µg/mL. multistudiesjournal.com |
| Resolution (Rs) | > 1.5 between adjacent peaks | Rs > 2.0 between SRSR and nearest eluting isomer. |
An alternative to CSPs is the use of a Chiral Mobile Phase Additive (CMPA) with a conventional achiral stationary phase (e.g., C18). nih.govspringernature.com In this approach, a chiral selector is added directly to the mobile phase. chiralpedia.com The separation mechanism involves the formation of transient diastereomeric complexes between the analyte enantiomers and the CMPA in the mobile phase. nih.gov These complexes have different affinities for the achiral stationary phase, which enables their separation.
Commonly used CMPAs include cyclodextrins, macrocyclic antibiotics, and chiral ligand-exchange reagents. nih.govnih.gov Cyclodextrins are particularly versatile due to their hydrophobic inner cavity and hydrophilic exterior, which allows for inclusion complex formation with a variety of molecules. The choice of cyclodextrin (B1172386) and its concentration in the mobile phase are critical parameters that must be optimized to achieve separation. While this method can be more flexible and cost-effective than using dedicated chiral columns, method development can be more complex. nih.gov
Supercritical Fluid Chromatography (SFC) for Stereoisomer Resolution
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations. nih.govchromatographyonline.com SFC typically uses supercritical carbon dioxide as the primary mobile phase, often with a small amount of an organic modifier like methanol or ethanol. mdpi.com The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiencies compared to HPLC. chromatographyonline.com
For chiral separations, SFC is almost always paired with a CSP, similar to HPLC. chromatographyonline.com The advantages of SFC include:
High Throughput: Significantly reduced analysis times (often sub-minute) are possible due to the ability to use higher flow rates without a proportional increase in backpressure. chromatographyonline.com
Reduced Solvent Consumption: The primary reliance on CO2 makes SFC a "greener" and more environmentally friendly technique.
Orthogonal Selectivity: The separation mechanisms in SFC can differ from those in HPLC, sometimes providing successful resolution of isomers that are difficult to separate by liquid chromatography. chromatographyonline.com
Method development in SFC involves optimizing parameters such as the choice of CSP, organic modifier, temperature, and backpressure to achieve the desired resolution of the Daclatasvir stereoisomers.
Spectroscopic Elucidation of SRSR Stereochemistry and Structure
While chromatography can separate and quantify isomers, spectroscopic techniques are required to unambiguously determine their three-dimensional structure and confirm the specific stereochemistry, such as the SRSR configuration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of organic molecules, including the determination of relative stereochemistry in diastereomers. While 1D ¹H and ¹³C NMR spectra of diastereomers will show differences in chemical shifts, 2D NMR techniques provide more detailed structural information.
For determining the SRSR configuration of Daclatasvir, the Nuclear Overhauser Effect (NOE) is particularly valuable. An NOE is observed between protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected through chemical bonds. By identifying these spatial correlations, the relative orientation of different parts of the molecule can be mapped out.
A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment would be performed on the isolated SRSR isomer. The resulting spectrum would show cross-peaks between protons that are spatially close. By comparing the observed NOEs with those predicted for the different possible stereoisomers, the SRSR structure can be confirmed. For example, a specific proton on one of the pyrrolidine (B122466) rings will show an NOE to a proton on the adjacent valine-derived moiety, and the presence or absence of this correlation can be unique to the SRSR configuration compared to the SRSS or RSSR isomers.
Mass Spectrometry (MS) for Isomer Differentiation and Impurity Identification
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used for the identification and quantification of compounds, including isomeric impurities and degradation products. nih.govslideshare.netresearchgate.netresearchgate.netnih.gov
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). researchgate.net This high accuracy allows for the determination of the elemental composition of a molecule with a high degree of confidence. For the this compound, HRMS can confirm its molecular formula and can be used to identify unknown impurities by providing their elemental compositions.
Table 2: Hypothetical HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₄₀H₅₀N₈O₆ |
| Calculated Monoisotopic Mass | 738.3854 Da |
| Measured Monoisotopic Mass | 738.3851 Da |
| Mass Error | -0.4 ppm |
Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF-MS) is a hybrid technique that combines the separation power of liquid chromatography with the high-resolution and accurate mass measurement capabilities of QTOF-MS. slideshare.netresearchgate.netresearchgate.netnih.gov This is a particularly effective method for identifying and characterizing isomeric and degradation products of Daclatasvir. scielo.brijper.orgnih.govrsc.org The liquid chromatography step separates the different isomers and degradation products based on their physicochemical properties. The ESI source then ionizes the separated components before they enter the mass spectrometer. The QTOF analyzer provides high-resolution mass data for both the parent ions and their fragment ions, which is crucial for structural elucidation.
By analyzing the fragmentation patterns of the separated components and comparing them to the fragmentation pattern of the this compound, the structures of degradation products and process-related impurities can be proposed.
Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) for Absolute Configuration Assignment
Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are chiroptical spectroscopic techniques that are highly sensitive to the stereochemistry of molecules. researchgate.netbhu.ac.in
CD spectroscopy measures the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions. spectroscopyeurope.com This technique is particularly useful for molecules containing chromophores in a chiral environment. The resulting CD spectrum is unique to a specific enantiomer, with its mirror image enantiomer producing a spectrum of equal magnitude but opposite sign.
Vibrational Circular Dichroism (VCD) is the infrared analogue of CD, measuring the differential absorption of left and right circularly polarized infrared radiation. spectroscopyeurope.comnih.govnih.gov VCD provides information about the stereochemistry of the entire molecule, not just the regions near chromophores. schrodinger.comresearchgate.net By comparing the experimentally measured VCD spectrum of the this compound with the spectrum predicted by quantum mechanical calculations, the absolute configuration of the stereocenters can be unambiguously confirmed. schrodinger.com
Infrared (IR) Spectroscopy for Functional Group Characterization
In principle, the IR spectrum of the this compound would display characteristic absorption bands corresponding to its key functional groups. A hypothetical analysis, based on the known structure of Daclatasvir, would anticipate the following:
N-H Stretching: Bands in the region of 3300-3500 cm⁻¹ would be expected from the secondary amine and amide functionalities.
C-H Stretching: Absorptions around 2850-3000 cm⁻¹ would correspond to the stretching vibrations of aliphatic and aromatic C-H bonds.
C=O Stretching: Strong absorptions in the range of 1630-1750 cm⁻¹ would be indicative of the carbonyl groups in the amide and carbamate (B1207046) moieties.
C=N and C=C Stretching: Bands in the 1500-1650 cm⁻¹ region would arise from the imidazole (B134444) and biphenyl (B1667301) ring systems.
C-O Stretching: Absorptions typically found between 1000-1300 cm⁻¹ would be associated with the carbamate ester groups.
A detailed analysis would involve the precise assignment of each peak to a specific vibrational mode within the SRSR isomer. However, without experimental data, a specific data table for the this compound cannot be constructed.
Stereochemical Control and Impurity Profiling of Daclatasvir Srsr Isomer
Identification and Characterization of Daclatasvir (B1663022) Isomeric Impurities
Daclatasvir is one of 10 potential stereoisomers that can arise from its chiral centers, which are derived from the use of L-proline and L-valine in its synthesis. acs.org The presence of undesired isomers, even in small quantities, can impact the quality and safety of the drug substance. Therefore, a comprehensive impurity profile is necessary. Various isomeric impurities of Daclatasvir have been identified, arising from different stereochemical combinations at the molecule's chiral centers.
These isomers are typically formed during the manufacturing process and must be meticulously monitored. daicelpharmastandards.com The inactive (R,R) isomer has been used as a control in research to demonstrate the high sensitivity of antiviral activity to the absolute configuration of the proline moiety. nih.gov Characterization and identification of these isomers are accomplished using a combination of advanced analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. daicelpharmastandards.comresearchgate.netacs.org
A non-exhaustive list of potential and identified Daclatasvir isomers includes:
Daclatasvir SR Isomer alentris.org
Daclatasvir RR Isomer alentris.org
Daclatasvir SRSR Isomer
Daclatasvir RSSS Isomer alentris.org
Daclatasvir RSRR Isomer veeprho.com
Daclatasvir SSRS Isomer alentris.org
Daclatasvir SRRS Isomer veeprho.com
Daclatasvir SRSS Isomer veeprho.com
Daclatasvir RRRR Isomer veeprho.com
Daclatasvir RSSR Isomer veeprho.com
Below is a table of some known Daclatasvir isomers and their reported stereochemical configurations.
| Impurity Name | Stereochemical Configuration | Reference |
| Daclatasvir RSSR Isomer | (R,S,S,R) | veeprho.com |
| Daclatasvir SSRS Isomer | (S,S,R,S) | researchgate.netalentris.org |
| Daclatasvir RSRR Isomer | (R,S,R,R) | researchgate.netveeprho.com |
| Daclatasvir RRRR Isomer | (R,R,R,R) | veeprho.com |
| Daclatasvir SRRS Isomer | (S,R,R,S) | veeprho.com |
Strategies for Mitigating Formation of Undesired Stereoisomers During Synthesis
The primary strategy for controlling the stereochemical outcome of the Daclatasvir synthesis is substrate control, which involves the use of enantiomerically pure starting materials. acs.org The chirality of the final Daclatasvir molecule is derived from the natural amino acids L-proline and L-valine, which are incorporated into the structure. acs.org By using the correct L-isomers of these amino acids, the formation of the desired (S,S,S,S) product is directed.
Key strategies to mitigate the formation of undesired stereoisomers include:
Use of Chiral Building Blocks : The synthesis relies on key intermediates where the stereochemistry is already established. For instance, the use of a tert-butyl (2S)-2-[...]-pyrrolidine-1-carboxylate intermediate ensures that the critical stereocenter at the pyrrolidine (B122466) ring is maintained throughout the synthetic sequence. nbinno.com
Process Optimization : Reaction conditions are carefully controlled to prevent racemization or epimerization at sensitive chiral centers. This includes optimizing parameters like temperature, reaction time, and the choice of reagents. nbinno.com
Controlled Reagent Addition : The method of reagent addition can influence stereochemical purity. For example, a slow addition procedure has been designed to achieve high yields and minimize side reactions that could lead to isomeric impurities. researchgate.netasianpubs.org
Selection of "Green" Solvents : The use of safer, "green" solvents such as 2-methyl tetrahydrofuran (B95107) and isopropyl alcohol has been explored to develop more sustainable synthetic processes that also provide high yields of the desired stereoisomer. researchgate.netresearchgate.net
Development of Robust Analytical Methods for Isomer Purity Control
To ensure the stereochemical purity of Daclatasvir, robust and validated analytical methods are essential for separating and quantifying the desired isomer from its potential impurities. daicelpharmastandards.com The primary techniques employed are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often utilizing chiral stationary phases specifically designed for separating stereoisomers. veeprho.comresearchgate.net
The development of these methods involves a systematic approach to optimize various chromatographic parameters to achieve effective separation. nih.gov Key considerations include the selection of the column, mobile phase composition, flow rate, and detector wavelength. nih.govekb.eg For instance, a chiral HPLC method using an amylose-based immobilized chiral stationary phase has been developed for Daclatasvir. veeprho.com Reversed-phase HPLC methods are also widely used for both impurity profiling and routine quality control. nih.govekb.eg
The following table summarizes parameters from various published HPLC/UPLC methods developed for the analysis of Daclatasvir and its impurities.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Technique | UPLC | RP-HPLC | RP-HPLC | RP-HPLC |
| Column | Waters ACQUITY BEH phenyl 100 × 2.1 mm, 1.7-μm | Hypersil C18 | C-18 (25cm x 4.6mm, 5µm) | Phenomenex Luna C18 (250mm x 4.6mm, 5µm) |
| Mobile Phase | Gradient of Buffer A and Buffer B with acetonitrile | Acetonitrile: 0.05% o-phosphoric acid (50:50 v/v) | Acetonitrile: Phosphate buffer (40:60 v/v) | Methanol (B129727): Acetonitrile (80:20 v/v) |
| Flow Rate | 0.4 mL/min | 0.7 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 305 nm | UV at 315 nm | UV at 304 nm | UV at 271 nm |
| Reference | researchgate.net | nih.gov | ekb.eg | humanjournals.com |
These methods are validated according to International Council for Harmonisation (ICH) guidelines to demonstrate their specificity, linearity, accuracy, precision, and robustness, ensuring they are suitable for their intended purpose in a regulated environment. ekb.eghumanjournals.com
Regulatory Guidelines (e.g., ICH Q3A) for Isomeric Impurity Control
The control of impurities in new drug substances is governed by regulatory guidelines to ensure patient safety. The primary guideline is the ICH Q3A(R2), "Impurities in New Drug Substances," which provides a framework for the reporting, identification, and qualification of impurities. ijdra.comich.orgeuropa.eu Stereoisomers that are not the intended API are considered isomeric impurities and fall under the scope of this guideline. ijdra.com
ICH Q3A establishes thresholds for impurities based on the maximum daily dose of the drug. These thresholds determine the level at which an impurity must be reported, identified, and qualified. ich.orgfda.gov
Reporting Threshold : The level above which an impurity must be reported in a registration application.
Identification Threshold : The level above which an impurity's structure must be determined.
Qualification Threshold : The level above which an impurity's biological safety must be established.
The following table illustrates the ICH Q3A thresholds.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI (whichever is lower) | 0.15% or 1.0 mg TDI (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| (TDI: Total Daily Intake) |
For Daclatasvir, any isomeric impurity, including the SRSR isomer, that is present above the identification threshold must be structurally characterized. ikev.org If it exceeds the qualification threshold, its safety must be justified through toxicological studies or by demonstrating that its levels were adequately tested in safety and clinical trials. ich.org Acceptance criteria for any specified, unidentified impurity should not exceed the identification threshold. ich.org
Influence of Synthetic Route and Reaction Conditions on Isomeric Ratios
Key factors that affect isomeric ratios include:
Synthetic Strategy : Different synthetic pathways may have varying degrees of stereocontrol. For example, the sequence of bond-forming reactions and the nature of the intermediates can impact the final stereochemical outcome.
Coupling Reagents : The coupling reaction to form the amide bonds is a critical step. The choice of coupling agents (e.g., HOBt hydrate, EDCl.HCl) and bases (e.g., DIPEA) can affect reaction efficiency and the potential for side reactions, including epimerization. derpharmachemica.com
Solvents : The solvent system can influence reaction pathways and the stability of intermediates. researchgate.net The use of specific solvents can favor the formation of the desired product over its isomers. researchgate.net
Temperature and Reaction Time : Precise control of temperature is crucial to prevent side reactions or degradation that could lead to the formation of impurities. Prolonged reaction times or elevated temperatures can increase the risk of epimerization at certain chiral centers. derpharmachemica.com
Conformational Analysis and Molecular Dynamics of Daclatasvir Srsr Isomer
Experimental Conformational Studies (e.g., NMR, X-ray Diffraction)
Direct experimental data exclusively on the conformational properties of the Daclatasvir (B1663022) SRSR isomer is limited in publicly available research. However, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray diffraction are principal methods used to elucidate the structure of daclatasvir and its related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the structure of molecules in solution. For complex molecules like daclatasvir isomers, 1H and 13C NMR spectra are used to confirm the connectivity of atoms. acs.orgnih.gov Detailed analysis of these spectra can reveal information about the molecule's conformation, such as the orientation of different parts of the molecule relative to each other. For instance, warming a solution of a related daclatasvir isomer was shown to alter the NMR spectrum, indicating changes in conformation, specifically regarding amide rotamers. acs.org While specific NMR studies dedicated to the conformational analysis of the SRSR isomer are not detailed in the available literature, this technique remains a primary method for such investigations. iosrjournals.orgresearchgate.net
X-ray Diffraction: X-ray crystallography provides precise information about the arrangement of atoms in a solid, crystalline state. The crystal structure of daclatasvir dihydrochloride (B599025) (Form N-2) has been determined using synchrotron X-ray powder diffraction data. researchgate.net This analysis revealed that the molecule crystallizes in the P1 space group and provided specific lattice parameters. researchgate.net The study also identified strong N–H⋯Cl hydrogen bonds that link cations and anions. researchgate.net Furthermore, it was noted that the imidazole (B134444) moieties adopt a twisted conformation with respect to the adjacent phenyl rings. researchgate.net Although this study was not on the isolated SRSR isomer, it demonstrates the capability of X-ray diffraction to reveal detailed conformational features, including bond angles, dihedral angles, and intermolecular interactions in the solid state, which would be applicable to the SRSR isomer if a suitable crystal were available.
Computational Approaches for Conformational Space Exploration
Computational chemistry offers powerful tools to explore the vast conformational landscape of flexible molecules like the Daclatasvir SRSR isomer, complementing experimental data. nih.govnih.govresearchgate.net
Molecular Mechanics (MM): Molecular mechanics methods are often the first step in computational conformational analysis. They use classical physics-based force fields, such as OPLS2005, to rapidly calculate the potential energy of different conformations. researchgate.net This allows for a broad search of the conformational space to identify low-energy structures that are likely to be populated. These methods are instrumental in preparing structures for more accurate but computationally expensive calculations.
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT): Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a more accurate description of the electronic structure and energy of a molecule. DFT can be used to optimize the geometry of the conformations identified by MM searches and to calculate their relative energies with higher accuracy. researchgate.net For example, DFT has been used to optimize the crystal structure of daclatasvir dihydrochloride, refining the positions of hydrogen atoms and understanding the hydrogen bonding network. researchgate.net Such calculations are crucial for understanding the intrinsic conformational preferences of the SRSR isomer, free from solvent or crystal packing effects. A computational study on daclatasvir and its enantiomer utilized quantum mechanics to optimize their structures and compare their molecular properties.
Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, capturing its flexibility and interactions with the surrounding solvent. nih.govnih.govresearchgate.net In a typical MD simulation, the molecule is placed in a box of solvent molecules (e.g., water), and the forces on all atoms are calculated using a force field. Newton's equations of motion are then solved iteratively to simulate the movement of the atoms over time, typically on the nanosecond to microsecond timescale.
MD simulations have been used to:
Assess the stability of protein-ligand complexes involving daclatasvir.
Monitor structural parameters like Root Mean Square Deviation (RMSD) and Radius of Gyration (rGyr) to evaluate the stability of the molecule's conformation over time.
Explore how different solvents might influence the conformational equilibrium of the molecule.
Confirm findings from quantum mechanics analyses regarding molecular interactions.
While specific MD simulation results for the isolated this compound are not extensively documented in the reviewed literature, this technique is fundamental to understanding its dynamic conformational behavior in a solution environment, which is more representative of physiological conditions.
Intermolecular Interactions and Solvation Effects on SRSR Conformation
The conformation of the this compound is not solely determined by its internal energy but is also significantly influenced by its interactions with its environment. researchgate.net
Intermolecular Interactions: In the solid state, as seen in the crystal structure of daclatasvir dihydrochloride, hydrogen bonds and other non-covalent interactions play a key role in dictating the preferred conformation. researchgate.net In solution or when interacting with biological targets, hydrogen bonds, π-π stacking interactions, and hydrophobic interactions are critical. For example, MD simulations of daclatasvir have shown the formation of new π-π stacking interactions and hydrogen bonds over the simulation time. The ability of the SRSR isomer to form specific intermolecular interactions will depend on the spatial arrangement of its functional groups, which is dictated by its conformation.
Solvation Effects: The solvent environment can have a profound impact on the conformational equilibrium of a molecule. Polar solvents, such as water, will tend to stabilize conformations where polar groups are exposed to the solvent, while nonpolar solvents will favor more compact conformations where hydrophobic regions are shielded. MD simulations explicitly including solvent molecules are the most direct way to study these effects. researchgate.net The Prime MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) method is a computational technique used to analyze the energetics of ligand binding, which includes solvation effects, and has been applied to daclatasvir. Understanding how different solvents affect the conformational preferences of the SRSR isomer is crucial for predicting its behavior in various environments, from chemical reactions to biological systems.
Theoretical and Computational Studies of Daclatasvir Stereoisomers
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of complex molecules like the Daclatasvir (B1663022) SRSR isomer. These calculations provide insights into the distribution of electrons within the molecule, which is fundamental to its chemical behavior and interactions with biological targets.
DFT studies on Daclatasvir stereoisomers have been performed to understand their relative stabilities and electronic properties. asianpubs.org For the SRSR isomer, these calculations would typically involve geometry optimization to find the lowest energy conformation. From the optimized structure, various electronic properties can be calculated.
Key Electronic Properties and Reactivity Descriptors:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A larger gap suggests lower reactivity.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are potential sites for intermolecular interactions.
Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and the electrophilicity index can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity and stability. mdpi.com
| Property | Description | Significance for Daclatasvir SRSR Isomer |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the susceptibility of the molecule to electrophilic attack. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the susceptibility of the molecule to nucleophilic attack. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to the chemical reactivity and kinetic stability. |
| Dipole Moment | Measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |
By comparing these calculated properties for the SRSR isomer with other stereoisomers of Daclatasvir, researchers can gain a deeper understanding of how the spatial arrangement of atoms influences the electronic structure and, consequently, its potential for chemical reactions and biological interactions.
Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis, CD) for Isomer Differentiation
Computational methods can predict various spectroscopic properties that are instrumental in differentiating between stereoisomers. These predictions, when compared with experimental data, can confirm the identity and purity of a specific isomer like Daclatasvir SRSR.
Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations are widely used to predict ¹H and ¹³C NMR chemical shifts. rsc.orgnih.gov The calculation involves determining the magnetic shielding tensors for each nucleus in the molecule. By comparing the calculated chemical shifts for the SRSR isomer with those of other stereoisomers, it is possible to identify unique spectral signatures for each, aiding in their structural elucidation.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. Each stereoisomer will have a unique set of vibrational modes due to differences in their three-dimensional structure. These differences would be reflected in the calculated IR spectrum, particularly in the fingerprint region, allowing for differentiation. nih.gov
UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict electronic transitions and thus the UV-Vis absorption spectrum. researchgate.netmdpi.com The calculations provide information on the maximum absorption wavelengths (λmax) and oscillator strengths, which are related to the intensity of the absorption bands. While stereoisomers may have similar UV-Vis spectra, subtle shifts in λmax can sometimes be used for differentiation.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for studying chiral molecules. Theoretical prediction of CD spectra, also using TD-DFT, is particularly useful for distinguishing between enantiomers and diastereomers. gaussian.comarxiv.orgnih.gov The calculated CD spectrum for the this compound would be a mirror image of its enantiomer (the RSRS isomer) and distinctly different from its other diastereomers. This makes computational CD spectroscopy a valuable tool for absolute configuration assignment.
| Spectroscopic Technique | Computational Method | Predicted Property | Application for Isomer Differentiation |
|---|---|---|---|
| NMR | DFT (GIAO) | Chemical Shifts | Unique chemical shifts for each stereoisomer. |
| IR | DFT | Vibrational Frequencies | Distinct fingerprint region for each isomer. |
| UV-Vis | TD-DFT | Absorption Maxima (λmax) | Subtle shifts in λmax between diastereomers. |
| CD | TD-DFT | Rotational Strengths | Mirror-image spectra for enantiomers, distinct spectra for diastereomers. |
In Silico Modeling of Isomerization Pathways and Stability
Computational modeling can be used to explore the potential for interconversion between different stereoisomers of Daclatasvir and to assess their relative thermodynamic stabilities. This is crucial for understanding the chemical stability of the SRSR isomer and the likelihood of its conversion to other isomers under various conditions.
Isomerization Pathways: The investigation of isomerization pathways involves identifying the transition states that connect one stereoisomer to another. Quantum chemical methods can be used to calculate the energy of these transition states. A high energy barrier indicates that the isomerization is kinetically unfavorable. By mapping out the potential energy surface, researchers can understand the mechanisms by which isomerization might occur.
Thermodynamic Stability: The relative stability of the this compound compared to other stereoisomers can be determined by calculating their ground-state energies. The isomer with the lowest energy is the most thermodynamically stable. These calculations are typically performed using DFT or other high-level ab initio methods. The results can help in predicting the equilibrium distribution of isomers. mdpi.com
| Computational Approach | Key Information Obtained | Relevance to this compound |
|---|---|---|
| Transition State Search | Energy barriers for isomerization. | Predicts the kinetic stability and likelihood of conversion to other isomers. |
| Potential Energy Surface Mapping | Mechanisms of interconversion. | Provides a detailed understanding of the isomerization process. |
| Ground-State Energy Calculation | Relative thermodynamic stabilities. | Determines the most stable isomer at equilibrium. |
Computational Analysis of Chiral Recognition Mechanisms (e.g., with Cyclodextrins)
Chiral recognition is a critical process in enantioselective analysis and separation. Computational studies have been employed to understand the mechanisms by which chiral selectors, such as cyclodextrins, can differentiate between stereoisomers of Daclatasvir. nih.govresearchgate.net
Molecular Docking and Molecular Dynamics (MD) Simulations: These computational techniques are used to model the interaction between the this compound and a chiral selector like a cyclodextrin (B1172386). researchgate.netnih.gov
Molecular Docking: This method predicts the preferred binding orientation of the Daclatasvir isomer within the cyclodextrin cavity. It provides a static picture of the complex and an estimate of the binding affinity.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interaction over time. These simulations can reveal the stability of the inclusion complex, the specific intermolecular interactions (such as hydrogen bonds and van der Waals forces) that are responsible for binding, and the conformational changes that occur upon complexation. mdpi.com
Quantum Mechanics (QM) Calculations: QM methods can be used to refine the structures of the host-guest complexes obtained from docking or MD simulations and to calculate the binding energies with high accuracy. nih.gov By comparing the binding energies of the SRSR isomer with other stereoisomers, it is possible to predict the enantioselectivity of the cyclodextrin. A significant difference in binding energy suggests that the cyclodextrin can effectively separate the isomers.
Studies on the complexation of Daclatasvir and its enantiomer with β-cyclodextrins have shown that the formation of hydrogen bonds and the shape of the cyclodextrin cavity are crucial for enantioseparation. nih.govresearchgate.net The presence of hydroxy groups on the cyclodextrin rim plays a significant role in the chiral recognition process. nih.gov For the this compound, similar computational approaches would be necessary to elucidate its specific interactions with various chiral selectors.
| Computational Method | Focus of Analysis | Insights into Chiral Recognition |
|---|---|---|
| Molecular Docking | Binding pose and affinity. | Predicts how the SRSR isomer fits into the chiral selector. |
| Molecular Dynamics (MD) | Complex stability and dynamics. | Reveals the key intermolecular forces driving recognition. |
| Quantum Mechanics (QM) | Binding energy calculation. | Quantifies the enantioselectivity of the chiral selector. |
Degradation Pathways and Stability Studies of Daclatasvir Srsr Isomer Non Clinical
Investigation of Chemical Stability under Various Stress Conditions (in vitro)
Daclatasvir (B1663022) has been subjected to a range of in vitro stress conditions to ascertain its chemical stability. The compound exhibits significant degradation under acidic, basic, and oxidative environments. nih.govresearchgate.net
In acidic conditions, using 0.1 N HCl and refluxing at 60-80°C for several hours, Daclatasvir shows noticeable degradation. nih.govtandfonline.com Similarly, exposure to basic conditions, such as 0.1 N or 1 N NaOH at elevated temperatures (80°C), also leads to the formation of degradation products. oup.comresearchgate.net Oxidative stress, induced by agents like 3% or 30% hydrogen peroxide at temperatures around 60-80°C, results in the degradation of the molecule. nih.govoup.com
Conversely, Daclatasvir has been found to be relatively stable under neutral, thermal, and photolytic stress conditions. nih.govresearchgate.net Studies have shown no significant degradation when the solid drug is exposed to dry heat at 100°C for several days. tandfonline.com Furthermore, exposure to UV and visible light for extended periods did not result in significant photolytic degradation. nih.govoup.com
Table 1: Summary of Daclatasvir Stability under Various Stress Conditions
| Stress Condition | Reagent/Method | Temperature | Duration | Observation |
|---|---|---|---|---|
| Acid Hydrolysis | 0.1 N HCl | 60-80°C | 2-72 hours | Degradation observed nih.govtandfonline.com |
| Base Hydrolysis | 0.1 N - 1 N NaOH | 80°C | 2-72 hours | Degradation observed tandfonline.comoup.com |
| Oxidative | 3% - 30% H₂O₂ | 60-80°C | 1-6 hours | Degradation observed nih.govoup.com |
| Neutral Hydrolysis | Water | 80°C | 72 hours | Stable nih.govtandfonline.com |
| Thermal (Dry Heat) | - | 100-105°C | 24-72 hours | Stable tandfonline.comoup.com |
| Photolytic | UV & Visible Light | Ambient | 7-15 days | Stable nih.govoup.com |
Identification and Structural Elucidation of Degradation Products via LC-MS
Liquid chromatography coupled with mass spectrometry (LC-MS) has been a pivotal technique for the separation, detection, and structural elucidation of the degradation products of Daclatasvir. These studies have identified several degradation products (DPs) formed under various stress conditions.
Under acidic and basic hydrolysis, a degradation product with a mass-to-charge ratio (m/z) of 582.4 has been identified. researchgate.netoup.com In oxidative conditions, a different degradation product with an m/z of 778.5 has been observed. researchgate.netoup.com Another study reported fragment ions at m/z 339.1 and 561.2 in acidic conditions, and at m/z 294.1, 339.1, 505.2, and 527.2 in basic conditions. nih.gov Oxidative stress produced fragment ions at m/z 301.1 and 339.1. nih.gov
One detailed study using LC-ESI-QTOF-MS/MS identified four distinct degradation products (DP1 to DP4) under hydrolytic and oxidative stress. tandfonline.com The proposed structures of these degradation products were based on their mass fragmentation patterns.
Table 2: Reported Degradation Products of Daclatasvir Identified by LC-MS
| Stress Condition | m/z of Degradation Product/Fragment Ion | Reference |
|---|---|---|
| Acid Hydrolysis | 582.4, 339.1, 561.2 | nih.govresearchgate.netoup.com |
| Base Hydrolysis | 582.4, 294.1, 339.1, 505.2, 527.2 | nih.govresearchgate.netoup.com |
| Oxidative | 778.5, 301.1, 339.1 | nih.govresearchgate.netoup.com |
Kinetics and Mechanisms of Isomer Degradation
Detailed kinetic studies and the precise mechanisms of degradation specifically for the Daclatasvir SRSR isomer are not available in the reviewed literature. General observations indicate that the degradation of Daclatasvir in acidic, basic, and oxidative conditions likely involves the hydrolysis of the carbamate (B1207046) moieties and oxidation of the imidazole (B134444) rings. researchgate.net The formation of a thiohydantoin derivative has also been proposed as a degradation pathway. nih.gov However, without specific studies on the SRSR isomer, it is not possible to delineate its degradation kinetics or the stereochemical influence on the degradation mechanism.
Influence of Environmental Factors (e.g., light, temperature, pH) on Isomer Stability
The stability of Daclatasvir is significantly influenced by pH. It is susceptible to degradation in both acidic and alkaline environments, as detailed in section 7.1. The molecule's solubility is also pH-dependent. researchgate.net
Temperature, in the absence of hydrolytic or oxidative agents, does not appear to be a major factor in the degradation of solid Daclatasvir, which has been shown to be stable at temperatures up to 105°C. oup.com
Light exposure, both UV and visible, does not seem to cause significant degradation of Daclatasvir in its solid form or in solution, indicating good photostability. nih.govoup.com
It is crucial to reiterate that these findings are based on studies of Daclatasvir in general. The specific influence of these environmental factors on the stability of the this compound has not been specifically reported.
Future Research Directions and Methodological Advancements for Daclatasvir Stereoisomers
Development of Novel Stereoselective Synthetic Methodologies
Recent efforts have reported novel, greener methods for synthesizing specific stereoisomers of Daclatasvir (B1663022), such as the (S,S,R,S) and (R,S,R,R) isomers. asianpubs.org These methods employ environmentally friendly solvents like DMSO, 2-methyl tetrahydrofuran (B95107), and isopropyl alcohol, coupled with optimized procedures like slow addition to achieve high yields. asianpubs.org The continuous improvement of synthetic routes aims to be more cost-effective, scalable for industrial production, and environmentally benign by reducing waste and avoiding hazardous reagents. researchgate.netgoogle.com The development of such methodologies is crucial for producing specific, enantiomerically pure stereoisomers required for detailed biological evaluation and potential therapeutic use.
Table 1: Comparison of Synthetic Approaches for Daclatasvir and its Stereoisomers
| Methodology | Key Features | Advantages | Research Focus |
|---|---|---|---|
| Traditional Synthesis | Multi-step convergent routes using chiral amino acids (L-proline, L-valine). acs.org | Established and proven for producing the (S,S,S,S) isomer. | Optimization of existing steps. |
| Greener Synthesis | Utilizes green solvents (DMSO, 2-MeTHF, IPA); optimized reaction conditions. asianpubs.org | Reduced environmental impact, potentially higher yields. | Synthesis of specific stereoisomers like (S,S,R,S) and (R,S,R,R). asianpubs.org |
| Asymmetric Organocatalysis | Employs small organic molecules as catalysts to induce stereoselectivity. nih.gov | Avoids toxic heavy metals, offers high atom economy. | Application to key bond-forming steps in the Daclatasvir scaffold. |
Innovations in High-Throughput Isomer Analysis
Distinguishing and quantifying the various stereoisomers of Daclatasvir is a critical analytical challenge. Future advancements are geared towards innovations in high-throughput analysis to accelerate the screening of synthetic products and metabolic studies. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), remains a cornerstone technique. nih.govresearchgate.net The development of novel chiral stationary phases (CSPs), such as those based on immobilized amylose, has enabled excellent resolution between Daclatasvir and its enantiomers. fao.org
Capillary Electrophoresis (CE) is emerging as a powerful, high-efficiency alternative for chiral separations. nih.gov By incorporating chiral selectors like cyclodextrins (CDs) into the running buffer, CE can achieve rapid and highly efficient separation of enantiomers. researchgate.netdiva-portal.org Future research will likely focus on integrating these advanced separation techniques with mass spectrometry (LC-MS, CE-MS) to create high-throughput platforms. Such systems would allow for the simultaneous separation, identification, and quantification of multiple stereoisomers in complex matrices, which is invaluable for pharmaceutical quality control and pharmacokinetic studies. The goal is to develop robust methods that are faster, more sensitive, and require smaller sample volumes. wvu.edu
Advanced Computational Tools for Stereoisomer Characterization and Prediction
Advanced computational tools are becoming indispensable for understanding the nuanced differences between Daclatasvir stereoisomers. Molecular modeling techniques, including molecular dynamics (MD) simulations and Density Functional Theory (DFT) calculations, provide profound insights into the behavior of these molecules at an atomic level. asianpubs.orgnih.gov These tools have been used to generate robust 3D models of the HCV NS5A protein, the target of Daclatasvir, and to simulate how different isomers bind to it. nih.govnih.gov
Computational studies have explored both symmetric and asymmetric binding modes of Daclatasvir and its analogues to the NS5A dimer. nih.govnih.govacs.org These models help explain the structure-activity relationships (SAR) and the significant impact of resistance-associated mutations. nih.gov Furthermore, quantum mechanics and MD simulations have been employed to unravel the mechanisms of enantioseparation by chiral selectors like cyclodextrins in analytical techniques. researchgate.netresearchgate.net Future applications will likely involve the use of machine learning and artificial intelligence to predict the biological activity, toxicity, and pharmacokinetic profiles (ADMET - absorption, distribution, metabolism, excretion, and toxicity) of novel, un-synthesized stereoisomers and analogues. mdpi.com This in silico prediction can significantly streamline the drug discovery process by prioritizing the synthesis of candidates with the most promising properties. rsc.org
Table 2: Application of Computational Tools in Daclatasvir Stereoisomer Research
| Computational Tool | Application | Key Insights Provided |
|---|---|---|
| Homology Modeling | Generating 3D structures of the HCV NS5A protein target. nih.govnih.gov | Understanding the topology of the drug binding site. |
| Molecular Docking | Predicting the binding orientation of Daclatasvir isomers within the NS5A target. nih.govnih.gov | Elucidation of symmetric vs. asymmetric binding modes; identifying key amino acid interactions. nih.govacs.org |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the protein-ligand complex over time. nih.govresearchgate.net | Assessing the stability of binding modes; understanding conformational changes. nih.gov |
| Quantum Mechanics (DFT) | Calculating the stability of intermediates in synthetic reactions and analyzing electronic properties. asianpubs.orgresearchgate.net | Rationalizing reaction outcomes; understanding chiral recognition mechanisms. researchgate.net |
| ADMET Prediction | In silico evaluation of drug-like properties. mdpi.com | Early assessment of bioavailability, metabolism, and potential toxicity of new analogues. |
Expanding Research into Related Stereoisomers and Analogues of Daclatasvir
While the clinically approved form of Daclatasvir is the (S,S,S,S)-stereoisomer, research into its other stereoisomers and related analogues continues to be an active area. acs.org The rationale is that different stereoisomers, while having identical atomic connectivity, can exhibit distinct biological properties due to their unique three-dimensional arrangements. fda.gov This can lead to differences in binding affinity for the NS5A target, metabolic stability, or off-target effects.
The synthesis and evaluation of novel Daclatasvir analogues serve to probe the structure-activity relationship (SAR) and potentially overcome resistance. iosrjournals.org Researchers have systematically modified the peripheral elements of the Daclatasvir scaffold, leading to the discovery of analogues with potent activity. nih.gov Studies exploring asymmetric substitutions have provided crucial insights, suggesting that even symmetric molecules like Daclatasvir may bind in an asymmetric fashion to their biological target. nih.govacs.orgresearchgate.net This expanded research could lead to the identification of new stereoisomers or analogues with an improved resistance profile, broader genotypic coverage, or other advantageous pharmacological properties.
Q & A
Q. How to design a stability-indicating study for this compound under ICH guidelines?
- Methodological Answer : Subject the isomer to forced degradation (acid/base hydrolysis, oxidative stress, photolysis) and monitor degradation products via UPLC-MS/MS. Validate method specificity, linearity (R² ≥0.999), and precision (RSD ≤2%) per ICH Q2(R1). Include ICRS as a reference to ensure accuracy .
Q. What in silico tools predict this compound’s metabolic liabilities in early-stage development?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
